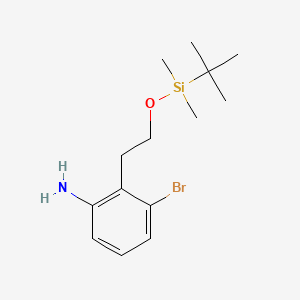

3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline

Descripción general

Descripción

3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline is a compound that belongs to the class of organosilicon compounds. It features a bromine atom, an aniline group, and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline typically involves the following steps:

Starting Material: The synthesis begins with an aniline derivative.

Bromination: The aniline derivative undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine to form the tert-butyldimethylsilyl ether.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions to reveal the hydroxyl group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.

Deprotection Reactions: Conditions typically involve acids like hydrochloric acid or tetrabutylammonium fluoride (TBAF).

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

Substitution Reactions: Products depend on the nucleophile used.

Deprotection Reactions: The major product is the free hydroxyl compound.

Coupling Reactions: The products are typically biaryl compounds or other coupled products.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo further functionalization through coupling reactions makes it valuable in creating complex molecules.

Notable Case Studies

- Benzimidazole Derivatives : Kim et al. utilized this compound to synthesize a library of benzimidazole derivatives, which were evaluated for anti-tubercular activity. The TBDMS group was selectively removed, allowing for Suzuki-Miyaura coupling with boronic acids to generate the desired products.

- Biaryl Amides : Lee et al. reported the use of this compound in synthesizing novel biaryl amides exhibiting antiproliferative activity. The study highlighted its utility in drug discovery by facilitating the introduction of diverse substituents on the aniline ring.

Medicinal Chemistry Applications

The aniline scaffold is prevalent in numerous bioactive molecules, making this compound a significant building block in medicinal chemistry research. The ability to manipulate its structure allows for exploration into structure-activity relationships (SAR), essential for optimizing drug candidates.

Examples of Medicinal Applications:

- Antitumor Agents : Research indicates that derivatives synthesized from this compound have potential as STING agonists, which are being investigated for their efficacy against tumors .

- Antitubercular Activity : Compounds derived from this intermediate have shown promise as anti-tubercular agents, highlighting its relevance in addressing infectious diseases.

Mecanismo De Acción

The mechanism of action for 3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline depends on the specific reaction it undergoes. For example:

Substitution Reactions: The bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism.

Deprotection Reactions: The tert-butyldimethylsilyl group is cleaved under acidic conditions, revealing the hydroxyl group.

Coupling Reactions: The compound participates in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Comparación Con Compuestos Similares

Similar Compounds

3-Bromopropoxy-tert-butyldimethylsilane: Similar in structure but with a different functional group.

tert-Butyldimethylsilyloxypropylamine: Contains a similar silyl-protected hydroxyl group but with an amine instead of an aniline.

Uniqueness

3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline is unique due to its combination of a bromine atom, an aniline group, and a tert-butyldimethylsilyl-protected hydroxyl group, making it versatile for various synthetic applications.

Actividad Biológica

3-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)aniline is a compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 330.336 g/mol. Its structure includes a bromine atom at the 3-position of an aniline derivative and a tert-butyldimethylsilyl (TBDMS) ether functionality at the 2-position, which serves as a protective group for hydroxyl functionalities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.336 g/mol |

| Key Functional Groups | Bromine, TBDMS ether |

The biological activity of this compound is primarily related to its reactivity in organic synthesis rather than direct biological mechanisms. The bromine atom can undergo nucleophilic substitution reactions, while the TBDMS group can be selectively removed under acidic conditions, allowing for further functionalization.

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, which can lead to biologically active derivatives.

- Deprotection Reactions : The TBDMS group can be cleaved to reveal hydroxyl groups that may participate in further biological interactions.

- Coupling Reactions : The compound can engage in palladium-catalyzed coupling reactions, which are essential in synthesizing complex organic molecules with potential therapeutic effects.

Applications in Drug Development

Research indicates that derivatives of this compound have been utilized in synthesizing compounds with antiproliferative activity. For instance, studies have shown that the compound can serve as an intermediate in creating novel biaryl amides that exhibit significant inhibition against various cancer cell lines.

Case Studies

-

Antiproliferative Activity :

- A study by Lee et al. demonstrated that derivatives synthesized from this compound exhibited significant antiproliferative effects on cancer cell lines, indicating potential applications as anticancer agents.

- Kinase Inhibition :

Research Findings

Recent studies have highlighted various aspects of the biological activity associated with this compound:

- Synthesis of Biologically Active Compounds : The compound has been used as a building block for synthesizing other biologically active molecules, particularly those targeting cancer pathways.

- Potential for Further Modifications : The presence of the TBDMS group allows for selective modifications that can enhance the biological activity of derivatives.

Propiedades

IUPAC Name |

3-bromo-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BrNOSi/c1-14(2,3)18(4,5)17-10-9-11-12(15)7-6-8-13(11)16/h6-8H,9-10,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZIWLYAHCJKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1=C(C=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BrNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744299 | |

| Record name | 3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227958-06-6 | |

| Record name | 3-Bromo-2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.